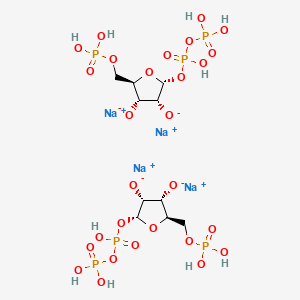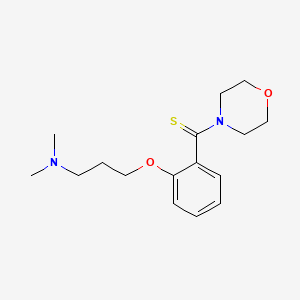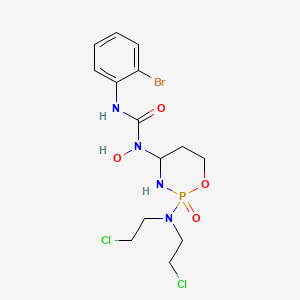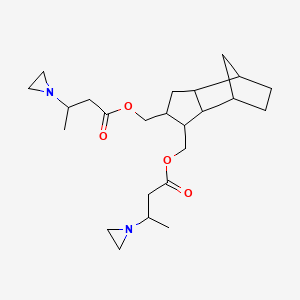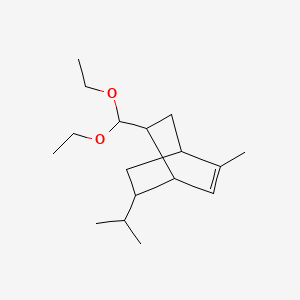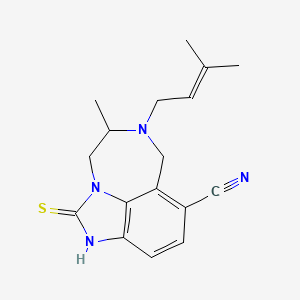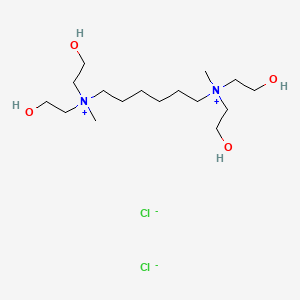
Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzene ring, a propanol group, and a piperidine moiety, among other functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenepropanol backbone, followed by the introduction of the piperidine group through nucleophilic substitution reactions. The final step usually involves the addition of the hydrochloride group to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in the study of cellular processes and molecular interactions.
Medicine: This compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
- Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, sulfate
- Benzenepropanol, beta,beta-dimethyl-4-hydroxy-alpha-(2-(2-(1-piperidinyl)ethoxy)phenyl)-, phosphate
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
88770-87-0 |
|---|---|
Molekularformel |
C24H34ClNO3 |
Molekulargewicht |
420.0 g/mol |
IUPAC-Name |
4-[3-hydroxy-2,2-dimethyl-3-[2-(2-piperidin-1-ylethoxy)phenyl]propyl]phenol;hydrochloride |
InChI |
InChI=1S/C24H33NO3.ClH/c1-24(2,18-19-10-12-20(26)13-11-19)23(27)21-8-4-5-9-22(21)28-17-16-25-14-6-3-7-15-25;/h4-5,8-13,23,26-27H,3,6-7,14-18H2,1-2H3;1H |
InChI-Schlüssel |
MPYUTIRYMCJMGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)O)C(C2=CC=CC=C2OCCN3CCCCC3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





